molecular formula C22H28ClFN2O2 B12353292 N-(4-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride CAS No. 2306823-76-5

N-(4-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride

Cat. No.: B12353292
CAS No.: 2306823-76-5
M. Wt: 406.9 g/mol
InChI Key: AIROXIOBKAFMJK-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including analgesic and anesthetic effects. The presence of a fluorophenyl group and a methoxy group in the structure suggests potential interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide, monohydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenethyl Group: The phenethyl group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a Friedel-Crafts acylation reaction.

    Methoxylation: The methoxy group can be introduced through an O-methylation reaction using reagents like methyl iodide.

    Formation of the Monohydrochloride Salt: The final compound can be converted to its monohydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic fluorophenyl group may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new piperidine derivatives with potential pharmacological properties.

Biology

In biological research, the compound may be studied for its interactions with various receptors and enzymes, providing insights into its potential therapeutic effects.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide, monohydrochloride likely involves interactions with specific molecular targets such as receptors or enzymes. The fluorophenyl and methoxy groups may enhance binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid with a similar piperidine structure.

    Loperamide: An anti-diarrheal medication with a piperidine core.

    Meperidine: An opioid analgesic with a piperidine ring.

Uniqueness

N-(4-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide, monohydrochloride is unique due to the presence of the fluorophenyl and methoxy groups, which may confer distinct pharmacological properties compared to other piperidine derivatives. These structural features may influence its binding affinity, potency, and selectivity for specific biological targets.

Properties

CAS No.

2306823-76-5

Molecular Formula

C22H28ClFN2O2

Molecular Weight

406.9 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride

InChI

InChI=1S/C22H27FN2O2.ClH/c1-27-17-22(26)25(20-9-7-19(23)8-10-20)21-12-15-24(16-13-21)14-11-18-5-3-2-4-6-18;/h2-10,21H,11-17H2,1H3;1H

InChI Key

AIROXIOBKAFMJK-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl

Origin of Product

United States

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